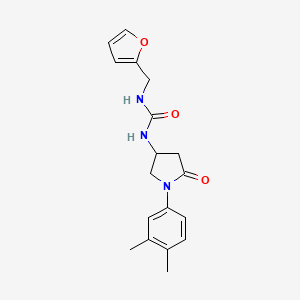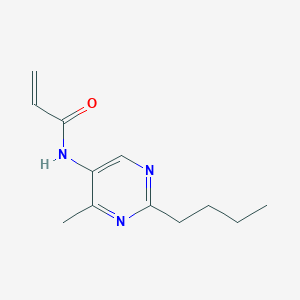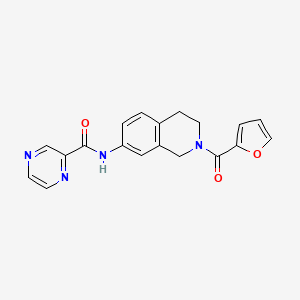![molecular formula C25H23F2N3O B2868378 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide CAS No. 478077-09-7](/img/structure/B2868378.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains two pyrrole rings, which are five-membered aromatic heterocycles consisting of four carbon atoms and one nitrogen atom. Pyrrole rings are a common motif in many biologically active compounds .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains two pyrrole rings, a benzyl group, and a difluorobenzamide group. These groups can have significant effects on the compound’s reactivity and biological activity .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrole rings, the benzyl group, and the difluorobenzamide group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound, also known as N-({1’-benzyl-4’,5’-dimethyl-1’H-[1,2’-bipyrrole]-3’-yl}methyl)-2,6-difluorobenzamide, is a type of pyrrole derivative . Pyrrole derivatives are key components in the synthesis of many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry . They are used in various synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods .
Drug Discovery
Pyrrole derivatives, such as the compound , have found broad applications in drug discovery . They are used as a basic core for many biologically active molecules. The derivatives of pyrrole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Material Science
Pyrrole derivatives are also used in material science . They are key components to functional molecules that are used in a variety of everyday applications .
Catalysis
Pyrrole derivatives are used in catalysis . They are utilized in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods .
Antifungal Activity
Some pyrrole derivatives have shown antifungal activity . They were assessed for their in vitro antifungal effect on different strains of Candida species .
Organic Synthesis
Pyrrole derivatives are used in organic synthesis . They are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
Based on the reported biological activities of similar compounds, it could be hypothesized that this compound may have effects such as reducing inflammation, inhibiting tumor growth, regulating blood glucose levels, reducing allergic reactions, reducing fever, inhibiting viral replication, reducing oxidative stress, killing amoebae, killing helminths, killing fungi, and preventing ulcer formation .
Safety and Hazards
Future Directions
Pyrrole-containing compounds are a rich area of research due to their diverse biological activities. Future research could involve synthesizing new pyrrole derivatives and testing their biological activities . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of therapeutic compounds .
properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O/c1-17-18(2)30(16-19-9-4-3-5-10-19)25(29-13-6-7-14-29)20(17)15-28-24(31)23-21(26)11-8-12-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYGDUZUHBOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)
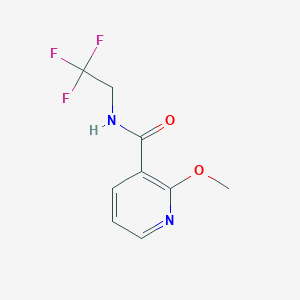
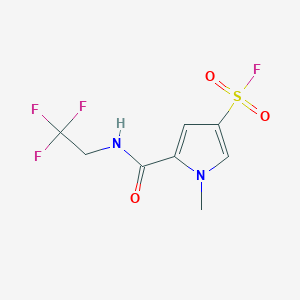

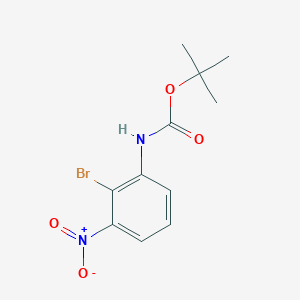

![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)

